molecular formula C6H9N3O B6203718 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine CAS No. 1780169-67-6

5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine

Cat. No. B6203718
CAS RN: 1780169-67-6
M. Wt: 139.2
InChI Key:
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Description

The compound “5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine” is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms . The 1-methylcyclopropyl group is a cyclopropyl ring with a methyl group attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized via different pathways, often involving the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide . The 1-methylcyclopropyl group could potentially be introduced through a reaction with a suitable methylating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like “Methyl 1-methylcyclopropyl ketone” have a clear colorless liquid appearance, a boiling point of 125-128 °C, and a density of 0.895 g/mL at 25 °C .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. For example, similar compounds can be flammable, cause skin irritation, and may be fatal if swallowed and enters airways .

Future Directions

Future research could focus on developing more efficient and eco-friendly synthetic routes for oxadiazole derivatives . Additionally, given the prevalence of oxadiazole and cyclopropyl groups in pharmaceuticals, further exploration of the biological activity of such compounds could be beneficial.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1-methylcyclopropylcarboxylic acid", "thionyl chloride", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "ammonium hydroxide", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "1. Conversion of 1-methylcyclopropylcarboxylic acid to 1-methylcyclopropylcarboxylic acid chloride using thionyl chloride", "2. Reaction of 1-methylcyclopropylcarboxylic acid chloride with hydrazine hydrate to form 1-methylcyclopropylhydrazide", "3. Cyclization of 1-methylcyclopropylhydrazide with sodium hydroxide to form 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-one", "4. Reduction of 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-one with ammonium hydroxide to form 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine", "5. Diazotization of aniline with sodium nitrite and sulfuric acid to form diazonium salt", "6. Coupling of 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine with the diazonium salt in the presence of sodium bicarbonate and water to form the final product" ] }

CAS RN

1780169-67-6

Product Name

5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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